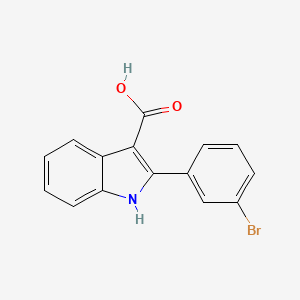

2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-10-5-3-4-9(8-10)14-13(15(18)19)11-6-1-2-7-12(11)17-14/h1-8,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGROSKJCWFTBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251953 | |

| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098340-10-3 | |

| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1098340-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Bromophenyl)-1H-indole-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Overview of Biological Activities

Indole derivatives, such as this compound, are known for their significant biological activities. The compound exhibits a range of effects, including:

- Antimicrobial Activity : Effective against various bacterial and fungal strains.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Other Pharmacological Effects : Involvement in metabolic pathways and enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. A study highlighted its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.90 μg/mL against standard strains and even lower against MRSA (Methicillin-resistant Staphylococcus aureus) at 1 μg/mL. The compound was also tested against Candida albicans, showing moderate antifungal activity with MIC values ranging from 7.80 to 62.50 μg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 - 3.90 | Not specified |

| Candida albicans | 7.80 - 62.50 | Not specified |

| Escherichia coli | Inactive | Not applicable |

Anticancer Properties

The anticancer potential of indole derivatives has been extensively studied, with findings suggesting that compounds like this compound can inhibit the growth of various cancer cell lines. For instance, indole derivatives have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblast cells .

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at certain concentrations, indicating their potential as anticancer agents .

Case Study: Indole Derivatives in Cancer Research

A recent study evaluated several indole derivatives for their anticancer efficacy against breast cancer cells (MDA-MB-231). The results indicated that these compounds could disrupt microtubule assembly and induce morphological changes associated with apoptosis at concentrations as low as 1 μM .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that indole derivatives, including 2-(3-bromophenyl)-1H-indole-3-carboxylic acid, exhibit promising anticancer activities. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. For instance, in a study examining the synthesis of indole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics. The mechanism of action likely involves interference with microbial cell processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound shows potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation.

Chemical Biology

Biological Pathway Studies

The compound is utilized in chemical biology to study various biological pathways and molecular interactions. By serving as a probe or tool compound, researchers can investigate the roles of specific enzymes and receptors in cellular processes. For example, its interactions with integrase enzymes have been explored to understand viral replication mechanisms better .

Targeting Specific Receptors

Interaction studies have indicated that this compound may bind to specific receptors involved in disease processes. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Material Science

Organic Electronics and Sensors

In material science, this compound is being investigated for its applications in organic electronics and sensors. Its unique electronic properties make it suitable for developing organic semiconductors and sensor materials that can detect environmental changes or biological signals.

Pharmaceutical Development

Drug Discovery

The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structural features make it a candidate for drug discovery efforts aimed at developing new therapeutic agents for cancer, infections, and inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Key structural analogues differ in the position of bromine substitution or the nature of functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Indole-3-carboxylic Acid Derivatives

Key Observations:

- Bromine Position : The meta vs. para bromine on the phenyl ring (e.g., 3-bromo vs. 4-bromo in Table 1) affects electronic properties and steric interactions. Para-substituted derivatives may exhibit stronger intermolecular interactions due to symmetry, while meta-substituted compounds like the target molecule offer regioselective reactivity .

- Indole vs.

- Functional Group Impact : The carboxylic acid group at position 3 enables hydrogen bonding and salt formation, critical for solubility and crystallinity. Derivatives with ester groups (e.g., ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate in ) show reduced polarity and higher lipophilicity .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Findings:

- The carboxylic acid group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to ester derivatives.

Preparation Methods

Synthesis via Indole-3-carboxylic Acid and 3-Bromophenyl Halides

A common synthetic route involves the reaction of indole-3-carboxylic acid or its derivatives with 3-bromophenyl halides (bromobenzene derivatives) under palladium-catalyzed cross-coupling conditions such as Suzuki-Miyaura coupling. This approach allows for the selective formation of the C2-aryl substituted indole carboxylic acid.

-

- Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands

- Base: Potassium carbonate or sodium carbonate

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol

- Temperature: 80–120°C

- Reaction Time: 12–24 hours

-

$$

\text{Indole-3-carboxylic acid} + \text{3-bromophenyl boronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{2-(3-bromophenyl)-1H-indole-3-carboxylic acid}

$$ Yields: Typically range from 70% to 90% depending on catalyst and conditions.

Direct Arylation of Indole-3-carboxylic Acid

Another method involves direct C–H arylation at the C2 position of indole-3-carboxylic acid using 3-bromobenzene derivatives under palladium catalysis. This method avoids the need for pre-functionalized boronic acids and can proceed under mild conditions.

-

- Catalyst: Pd(OAc)2 (10 mol%)

- Additives: Silver acetate (AgOAc), sodium pivalate (NaOPiv)

- Solvent: DMF

- Temperature: 120°C

- Time: 24 hours

Advantages: High regioselectivity due to the directing effect of the carboxylic acid group; tolerates various halogen substituents.

Yields: Up to 85–92% reported for analogous systems.

Synthesis from 3-Bromobenzaldehyde and Indole Derivatives

An alternative preparation involves condensation reactions between 3-bromobenzaldehyde and indole or indole-3-carbaldehyde derivatives, followed by oxidation to the carboxylic acid.

-

- React indole with 3-bromobenzaldehyde in the presence of a base such as sodium hydroxide in solvents like acetonitrile or ethanol.

- Reflux conditions often applied.

- Subsequent oxidation of the aldehyde group to carboxylic acid using oxidants like potassium permanganate or chromium-based reagents.

Yields: High yields reported (up to 96%) for condensation steps.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the reaction between indole derivatives and 3-bromophenacyl bromide in the presence of bases such as potassium carbonate in DMF, reducing reaction times and improving yields.

Reaction Condition Summary Table

| Preparation Method | Key Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Reported Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Indole-3-carboxylic acid + 3-bromophenyl boronic acid | Pd(PPh3)4 / K2CO3 | DMF / THF / EtOH | 80–120°C | 12–24 h | 70–90 |

| Direct C–H Arylation | Indole-3-carboxylic acid + 3-bromobenzene | Pd(OAc)2, AgOAc, NaOPiv | DMF | 120°C | 24 h | 85–92 |

| Condensation + Oxidation | Indole + 3-bromobenzaldehyde | NaOH / Oxidants (KMnO4, Cr) | Acetonitrile / EtOH | Reflux | Several hours | 93–96 |

| Microwave-Assisted Reaction | Indole + 3-bromophenacyl bromide | K2CO3 | DMF | Microwave | Minutes | Improved yields |

Research Findings and Analysis

Catalyst Selection: Palladium catalysts are central to cross-coupling and direct arylation reactions. Ligand choice and catalyst loading significantly affect yields and selectivity.

Solvent Effects: Polar aprotic solvents like DMF and THF facilitate better solubility and reaction rates, especially in coupling reactions.

Base Role: Bases such as potassium carbonate and sodium hydroxide are crucial for deprotonation and activation of substrates.

Temperature and Time: Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are common but can be optimized with microwave-assisted methods.

Regioselectivity: The carboxylic acid group on the indole ring acts as a directing group for regioselective functionalization, minimizing side reactions.

Scalability: Industrial synthesis focuses on cost-effective catalysts, greener solvents, and reaction conditions that maximize yield while minimizing waste.

Notes on Purification and Characterization

Purification typically involves recrystallization from suitable solvents or chromatographic techniques.

Structural confirmation is performed using single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.

Crystallographic studies confirm the substitution pattern and the integrity of the bromophenyl and carboxylic acid groups.

Q & A

Q. What are the optimal synthetic routes for 2-(3-bromophenyl)-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized to improve yields?

Methodological Answer: The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, bromophenylacetic acid derivatives ( ) serve as precursors, while indole-3-carboxylic acid scaffolds are functionalized via cross-coupling. A documented method () uses sodium dithionite in a THF/EtOH/H₂O solvent system at 100°C, yielding 13.8%. Optimization strategies include:

- Catalyst screening : Palladium-based catalysts for coupling efficiency.

- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) to enhance reactivity.

- Stepwise purification : Column chromatography or recrystallization to isolate intermediates. Table 1 : Comparison of Synthetic Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd(OAc)₂, DMF, 80°C | 45% | |

| Reductive cyclization | Na₂S₂O₄, THF/EtOH/H₂O, 100°C | 13.8% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl vs. indole protons) .

- X-ray crystallography : SHELX software ( ) resolves crystal packing and hydrogen bonding. For example, indole derivatives often exhibit planar geometry with π-π stacking .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da). Table 2 : Key Spectral Data

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 7.2–8.1 (aromatic H), δ 12.1 (COOH) | Substituent positioning |

| X-ray | Space group P2₁/c, Z = 4 | Crystal symmetry |

Q. What biological targets are commonly associated with this compound, and how are its activities assayed?

Methodological Answer: The compound is studied for enzyme inhibition (e.g., kinases) and receptor modulation. Assays include:

- Enzyme kinetics : IC₅₀ determination via fluorogenic substrates ().

- Cellular viability assays : MTT assays in cancer cell lines ().

- Molecular docking : AutoDock/Vina to predict binding to ATP pockets (e.g., tyrosine kinases) .

Advanced Research Questions

Q. How can researchers address low yields in the reductive cyclization step of synthesizing this compound?

Methodological Answer: Low yields (e.g., 13.8% in ) stem from side reactions or incomplete reduction. Solutions include:

- Stoichiometric optimization : Excess sodium dithionite (≥3 eq.) to drive reduction.

- Temperature gradients : Gradual heating to 100°C to avoid decomposition.

- In situ monitoring : TLC or HPLC to track intermediate formation .

Q. What strategies resolve contradictions in reported biological activities across different assay systems?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (pH, co-solvents) or impurity profiles. Mitigation steps:

Q. Which computational methods predict the compound’s interactions with biological targets, and how are they validated?

Methodological Answer:

- Molecular docking : AutoDock predicts binding poses to targets like cyclooxygenase-2 (COX-2). Parameters include grid spacing (0.375 Å) and Lamarckian genetic algorithms.

- MD simulations : GROMACS assesses binding stability (≥50 ns trajectories).

- Validation : Overlay docked structures with X-ray crystallographic data () .

Q. How does the bromophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The electron-withdrawing bromine alters indole’s electronic density, quantified via:

- DFT calculations : Gaussian09 computes HOMO-LUMO gaps (e.g., ΔE = 3.2 eV).

- Electrochemical analysis : Cyclic voltammetry reveals oxidation potentials (~1.1 V vs. Ag/AgCl) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be standardized?

Methodological Answer: Discrepancies arise from solvent polarity (DMSO vs. aqueous buffers) and pH. Standardization steps:

- Shake-flask method : Measure solubility in PBS (pH 7.4) and DMSO.

- LC-MS quantification : Detect undissolved particles via filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.